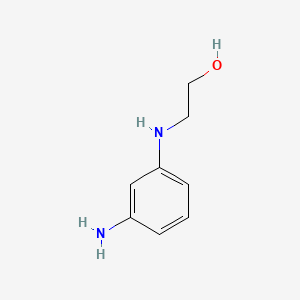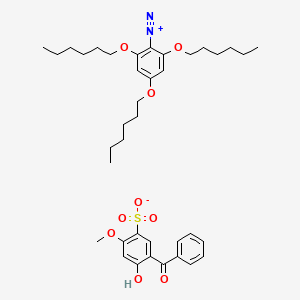
2,3,5,6-四甲基苯基镁溴化物
描述
Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetramethylphenylmagnesium bromide is C10H13BrMg. Its molecular weight is 237.42 g/mol.科学研究应用
Organic Synthesis
2,3,5,6-Tetramethylphenylmagnesium bromide: is a Grignard reagent that plays a crucial role in organic synthesis. It is often used to introduce the 2,3,5,6-tetramethylphenyl group into a molecular framework. This can be particularly useful in the synthesis of complex organic molecules where steric hindrance is a factor. The bulky nature of the tetramethylphenyl group can influence the reactivity and stability of the compounds it is introduced into .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of various drug precursors. Its ability to act as a nucleophile allows it to participate in carbon-carbon bond-forming reactions, which are fundamental in constructing the carbon skeletons of many pharmaceuticals. The specificity and reactivity of this reagent make it valuable for creating precise molecular configurations required for drug efficacy .
Material Science
2,3,5,6-Tetramethylphenylmagnesium bromide: finds applications in material science, particularly in the development of new materials with unique properties. Its reactivity with different electrophiles can lead to the formation of materials with novel optical, electronic, or mechanical properties. This can be instrumental in the creation of advanced polymers, coatings, and other materials that require specific molecular architectures .
Polymer Chemistry
This reagent is also significant in polymer chemistry. It can be used to modify the properties of polymers or to initiate polymerization reactions. The introduction of the tetramethylphenyl group into a polymer chain can alter the material’s characteristics, such as its thermal stability, rigidity, and solubility. This is particularly important in the design of high-performance polymers for industrial applications .
Analytical Chemistry
In analytical chemistry, 2,3,5,6-Tetramethylphenylmagnesium bromide can serve as a standard or reagent in various analytical techniques. It may be used to calibrate instruments or to develop new methods for the detection and quantification of chemical species. Its well-defined structure and reactivity profile make it a suitable candidate for such applications .
Environmental Science
Lastly, this compound’s role in environmental science is emerging. It can be used in the study of chemical processes that occur in the environment, such as the degradation of pollutants or the synthesis of naturally occurring compounds. Understanding the reactivity of this Grignard reagent can provide insights into environmental transformations and aid in the development of greener chemical processes .
安全和危害
2,3,5,6-Tetramethylphenylmagnesium bromide is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
2,3,5,6-Tetramethylphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are carbonyl-containing compounds . The carbonyl group in these compounds plays a crucial role in the reaction with Grignard reagents .
Mode of Action
The Grignard reagent, such as 2,3,5,6-Tetramethylphenylmagnesium bromide, reacts with the carbonyl group of the target compound . This reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond . The reaction proceeds through a two-step process: first, the Grignard reagent is prepared, and then it is reacted with a suitable carbonyl-containing compound .
Biochemical Pathways
The Grignard reaction is a key step in many biochemical pathways, particularly in the synthesis of organic compounds . The formation of a carbon-carbon bond by the Grignard reaction is a fundamental transformation in organic chemistry, enabling the construction of complex molecules from simpler precursors .
Pharmacokinetics
The properties of the compound, such as its reactivity and solubility, can influence its behavior in a chemical reaction system .
Result of Action
The result of the action of 2,3,5,6-Tetramethylphenylmagnesium bromide is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including complex molecules of biological or pharmaceutical interest .
Action Environment
The action of 2,3,5,6-Tetramethylphenylmagnesium bromide is highly sensitive to the environment . The reaction requires anhydrous (water-free) conditions, as the presence of water can lead to the rapid destruction of the Grignard reagent . The reaction is typically carried out in an ether solvent, which can solvate the organometallic compound and facilitate the reaction .
属性
IUPAC Name |
magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLXCFHISGFAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)
![2'-Chloro[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)


![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)
![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)




